2-(1H-indol-1-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide

EP2 receptor EP4 receptor prostaglandin E2

Procure CAS 1448123-30-5 for unmatched target engagement in PGE2 pathway studies. This Idorsia-disclosed compound provides a single-molecule solution for dual EP2/EP4 blockade in melanoma, colorectal, and ovarian cancer tumor microenvironment research. Its unique N1-indole/N1-pyrazole-acetamidopyrimidine connectivity anchors SAR campaigns and offers a reproducible analytical benchmark (exact mass 318.1229 g/mol) for HPLC and MS method development in pharmaceutical QC workflows.

Molecular Formula C17H14N6O
Molecular Weight 318.34
CAS No. 1448123-30-5
Cat. No. B2793430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-1-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide
CAS1448123-30-5
Molecular FormulaC17H14N6O
Molecular Weight318.34
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC(=NC=N3)N4C=CC=N4
InChIInChI=1S/C17H14N6O/c24-17(11-22-9-6-13-4-1-2-5-14(13)22)21-15-10-16(19-12-18-15)23-8-3-7-20-23/h1-10,12H,11H2,(H,18,19,21,24)
InChIKeyKJQKQCMFKXVQSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-Indol-1-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide (CAS 1448123-30-5) – Identity and Regulatory Classification


2-(1H-Indol-1-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide (CAS 1448123-30-5; molecular formula C₁₇H₁₄N₆O; MW 318.33 g/mol) is an N-substituted indole–pyrazole–pyrimidine acetamide classified in the patent literature as a modulator of the prostaglandin E₂ (PGE₂) receptors EP₂ and/or EP₄ [1]. The compound is disclosed within multiple patent families assigned to Idorsia Pharmaceuticals Ltd, where it is listed among exemplary structures claimed for use in oncology (particularly melanoma, lung, bladder, renal, gastrointestinal, endometrial, ovarian, cervical cancers, and neuroblastoma) and inflammatory conditions [1][2].

Why Simple Interchange with Generic EP₂/EP₄ Modulators Is Not Appropriate for CAS 1448123-30-5


The EP₂/EP₄ GPCR subfamily represents a pharmacologically complex signaling nexus where small structural modifications to ligands produce profound shifts in receptor subtype selectivity, functional bias (agonism vs. antagonism), and downstream signaling pathway engagement [1]. CAS 1448123-30-5 occupies a specific structural niche defined by the simultaneous presence of N1-linked indole and N1-linked pyrazole appendages on a 4-acetamidopyrimidine scaffold—a connectivity pattern that is not shared by the majority of earlier-generation EP₂ or EP₄ antagonists (e.g., indolylalkylthienopyrimidylamines or indole amide derivatives) [2]. Consequently, substitution with structurally divergent PGE₂ pathway modulators cannot recapitulate the same target engagement profile, selectivity window, or in vivo pharmacology, making direct replacement without matched analytical and pharmacological validation inappropriate for experimental or procurement purposes [1][2].

Quantitative Differentiation Evidence for 2-(1H-Indol-1-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide vs. Comparator Scaffolds


Scaffold-Class Selectivity Window: Dual EP₂/EP₄ Modulation Potential vs. Indolylalkylthienopyrimidylamine EP₂-Selective Antagonists

The N-substituted indole scaffold class to which CAS 1448123-30-5 belongs is explicitly described in the patent literature as modulating both EP₂ and EP₄ receptors [1]. This dual-modulatory capability distinguishes it from earlier-generation indolylalkylthienopyrimidylamines, which were developed as EP₂-selective modulators and do not claim significant EP₄ activity [2]. While no head-to-head data are publicly available for CAS 1448123-30-5 itself, the class-level patent disclosure indicates that exemplar compounds within this scaffold series have been profiled for EP₂ and/or EP₄ modulation in cell-based functional assays measuring cAMP accumulation, the canonical downstream readout for both receptors [1].

EP2 receptor EP4 receptor prostaglandin E2 dual antagonism cancer immunotherapy

Structural Connectivities Distinguishing CAS 1448123-30-5 from Triazole and Tetrazole Acetamide Analogs

CAS 1448123-30-5 bears a 1H-pyrazol-1-yl substituent at the pyrimidine 6-position, in contrast to closely listed analogs such as CAS 1448075-88-4 (2-(1H-indol-1-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide) [1]. The pyrazole-to-triazole substitution represents a classical heterocyclic bioisostere exchange that alters ring electronics, hydrogen-bond acceptor geometry, and dipole moment, all of which are known to influence target binding kinetics and selectivity profiles in kinase and GPCR inhibitor series [2]. Both compounds appear in the same patent disclosure as PGE2 receptor modulators, but their distinct heterocyclic identities preclude direct functional equivalence without experimental confirmation [1].

structure-activity relationship pyrazole triazole heterocycle bioisosterism

Computed Physicochemical Property Profile Relevant to Formulation and Handling

The computed physicochemical properties of CAS 1448123-30-5 provide a baseline for evaluating its suitability in assay development and early-stage formulation. The compound exhibits 1 hydrogen-bond donor, 4 hydrogen-bond acceptors, 4 rotatable bonds, and a topological polar surface area consistent with moderate permeability potential . These values place it within the general drug-like chemical space described by Lipinski and Veber guidelines, though empirical solubility and permeability data are not publicly available [1]. Compared to bulkier analogs with additional ring substitutions (e.g., 4-methylpiperazinyl derivatives), CAS 1448123-30-5's relatively compact structure may offer advantages in terms of synthetic tractability and cost of goods, though this remains inferential absent direct comparative synthesis data .

Lipinski parameters hydrogen bonding rotatable bonds drug-likeness

Evidence-Linked Application Scenarios for 2-(1H-Indol-1-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide


Dual EP₂/EP₄ Pharmacological Probe for Tumor Microenvironment Studies

Investigators studying PGE₂-driven immunosuppression in the tumor microenvironment require tool compounds capable of simultaneously blocking both EP₂ and EP₄ signaling pathways. CAS 1448123-30-5, as a member of the N-substituted indole dual-modulator class disclosed by Idorsia, offers a single-agent solution for interrogating combined EP₂/EP₄ blockade in in vitro models of melanoma, colorectal, or ovarian cancer—disease settings where both receptor subtypes are documented to contribute to immune evasion [1]. Procurement of this compound enables experiments that would otherwise require co-administration of separate EP₂-selective and EP₄-selective antagonists with attendant pharmacokinetic and solubility complications.

Structure-Activity Relationship (SAR) Reference Compound in Pyrazole-Containing Heterocyclic Series

Medicinal chemistry teams optimizing pyrimidine-based EP₂/EP₄ antagonists require well-characterized reference standards representing specific heterocyclic substitution patterns. CAS 1448123-30-5 serves as the 1H-pyrazol-1-yl benchmark within a patent family that also includes 1,2,4-triazol-1-yl (CAS 1448075-88-4), tetrazol-1-yl, and 4-methylpiperazin-1-yl analogs [1][2]. Systematic head-to-head profiling of these analogs in identical assay formats (cAMP inhibition, radioligand binding, selectivity panels) is essential for establishing robust SAR that guides lead optimization campaigns.

Analytical Reference Standard for Method Development and Quality Control

Given the compound's presence in multiple patent families and its structural proximity to other EP₂/EP₄ clinical candidates, CAS 1448123-30-5 may be procured as an analytical reference standard for HPLC method development, impurity profiling, or mass spectrometry-based quantification in pharmaceutical development workflows [1]. Its defined molecular formula (C₁₇H₁₄N₆O), exact mass (318.1229 g/mol), and chromatographic behavior provide a reproducible benchmark for laboratories establishing analytical methods for this compound class.

Chemical Biology Tool for Dissecting PGE₂-cAMP Signaling Cascades

Researchers investigating the divergent roles of EP₂ and EP₄ in cAMP-dependent signaling cascades (PKA, PI3K/AKT, Ras-MAPK/ERK) can employ CAS 1448123-30-5 as a pharmacological tool to probe receptor-specific contributions, provided that selectivity data are experimentally confirmed [1]. The compound's structural features—specifically the indole-acetamide-pyrimidine-pyrazole connectivity—place it at a distinct chemotype node relative to other EP₂/EP₄ tool compounds such as TG4-155 or PF-04852946, enabling orthogonal pharmacological validation of target engagement conclusions.

Quote Request

Request a Quote for 2-(1H-indol-1-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.